2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Description
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with an amino group, a phenyl group, and a 4-(pyridin-2-yl)piperazine moiety. Its molecular formula is C₁₈H₂₁N₅O, with a molecular weight of 323.40 g/mol. The compound’s structure combines aromatic (phenyl and pyridinyl) and heterocyclic (piperazine) components, making it a candidate for interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to the piperazine linker’s affinity for such targets .
Properties
IUPAC Name |
2-amino-3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-16(14-15-6-2-1-3-7-15)18(23)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9,16H,10-14,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCLHNIDOOQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine halide.
Formation of the Amino-Ketone Structure: The final step involves the formation of the amino-ketone structure through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Functional Group Impact on Activity
(a) Piperazine vs. Piperidine Linkers
- The target compound and 7e share a pyridin-2-yl-piperazine linker, which is critical for 5-HT₁ₐ receptor binding, as evidenced by 7e ’s IC₅₀ of 2.50 μM . In contrast, CAS 879006-67-4 replaces piperazine with piperidine , likely reducing serotonin receptor affinity due to the absence of the nitrogen-rich piperazine ring .
(b) Aromatic Substituents
- The phenyl group at position 3 in the target compound may enhance lipophilicity and membrane permeability compared to CAS 938517-18-1 , which lacks this substituent .
- CAS 851685-42-2 introduces a 2-methoxy-phenyl group, which could improve solubility or modulate metabolism via methoxy-mediated cytochrome P450 interactions .
(c) Chirality and Stereochemistry
- The target compound’s stereochemical data are unspecified, which may limit direct pharmacological comparisons .
Pharmacological Data from Analogues
- 7e demonstrates significant 5-HT₁ₐ receptor inhibition (Kᵢ = 2.30 μM), indicating that the pyridin-2-yl-piperazine-propanone scaffold is a viable template for serotonin receptor modulation. The target compound’s phenyl group may further optimize binding via π-π stacking with receptor residues .
- Compounds like CAS 938517-18-1 (lacking phenyl) and CAS 879006-67-4 (lacking pyridine) underscore the necessity of both aromatic groups for balanced receptor affinity and selectivity.
Biological Activity
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine moiety, which is commonly found in various bioactive molecules. The presence of the pyridine ring and the phenyl group enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing piperazine and pyridine exhibit antimicrobial properties. For instance, research has shown that similar piperazine-containing compounds can inhibit bacterial growth against pathogens such as Neisseria meningitidis and Haemophilus influenzae .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 32 μg/mL |
The activity of these compounds suggests that this compound may possess similar antimicrobial properties, warranting further investigation.
Antichlamydial Activity
A study highlighted the antichlamydial activity of piperazine-based compounds, indicating that modifications to the phenyl and pyridine groups can enhance selectivity against Chlamydia species. The compounds were found to drastically reduce infectious elementary bodies (EBs) formation in infected cells .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Processes : The interaction with cellular receptors may lead to altered signaling pathways, impacting bacterial viability.
Study on Structure–Activity Relationship (SAR)
A detailed SAR study involving piperazine derivatives revealed that electron-withdrawing groups significantly enhance antibacterial activity. For example, introducing halogens at specific positions on the phenyl ring improved potency against various pathogens . This information is critical for optimizing the structure of this compound for enhanced biological activity.
Toxicity Assessment
Toxicity evaluations are essential when considering new pharmaceutical agents. Preliminary tests on similar compounds have indicated low toxicity towards human cell lines, suggesting that this compound may also exhibit a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
